Mtb-cyt-bd oxidase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

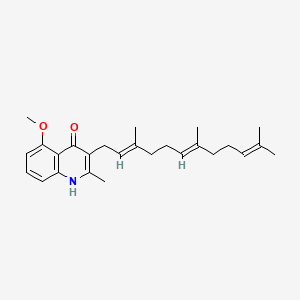

C26H35NO2 |

|---|---|

Molecular Weight |

393.6 g/mol |

IUPAC Name |

5-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C26H35NO2/c1-18(2)10-7-11-19(3)12-8-13-20(4)16-17-22-21(5)27-23-14-9-15-24(29-6)25(23)26(22)28/h9-10,12,14-16H,7-8,11,13,17H2,1-6H3,(H,27,28)/b19-12+,20-16+ |

InChI Key |

ZHEAMYZGYQBKIJ-YEFHWUCQSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC=C2OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC=C2OC)CC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mtb-cyt-bd oxidase-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mtb-cyt-bd oxidase-IN-3, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document details the quantitative data associated with its inhibitory activity, the experimental protocols for its evaluation, and visual representations of its mode of action and the experimental workflow for its characterization.

Core Mechanism of Action

This compound, identified as compound 1u in its discovery publication, is an analogue of Aurachin D that targets the cytochrome bd (cyt-bd) oxidase of Mycobacterium tuberculosis.[1] This enzyme is one of two terminal oxidases in the mycobacterial respiratory chain, playing a critical role in cellular respiration and energy production, particularly under conditions of stress such as hypoxia or when the primary terminal oxidase, the cytochrome bcc-aa3 complex, is inhibited.[2]

The cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel anti-tubercular drugs.[2] this compound exerts its inhibitory effect by binding to the cyt-bd oxidase, thereby blocking the electron flow from menaquinol to oxygen. This disruption of the electron transport chain leads to a decrease in ATP synthesis, ultimately inhibiting the growth of M. tuberculosis.

A key therapeutic strategy involving inhibitors of cyt-bd oxidase is the concept of "synthetic lethality". While inhibition of the primary cytochrome bcc-aa3 oxidase alone (e.g., with the clinical candidate Q203) is often bacteriostatic, the simultaneous inhibition of both terminal oxidases leads to a potent bactericidal effect.[3] This dual-inhibition strategy effectively shuts down the respiratory capacity of M. tuberculosis, leading to rapid cell death.

Quantitative Data

The inhibitory activity of this compound (compound 1u) and its analogues against the Mtb cytochrome bd oxidase and against M. tuberculosis growth has been quantitatively assessed. The following table summarizes the key findings from the primary research.

| Compound | Mtb cyt-bd oxidase IC50 (µM) | Mtb H37Rv MIC (µM) |

| This compound (1u) | 0.36 | 32 |

| Aurachin D (1a) | 0.03 | >64 |

| Analogue 1d | 0.02 | 8 |

| Analogue 1g | 0.01 | 4 |

| Analogue 1k | 0.02 | >64 |

| Analogue 1t | 0.02 | >64 |

| Analogue 1v | 0.03 | >64 |

| Analogue 1w | 0.03 | >64 |

| Analogue 1x | 0.04 | >64 |

Data extracted from "Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase".[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of cytochrome bd oxidase in the M. tuberculosis respiratory chain and the inhibitory action of this compound.

Caption: Inhibition of the Mtb respiratory chain by this compound.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of this compound.

Mtb Cytochrome bd Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxygen consumption of inverted membrane vesicles (IMVs) containing overexpressed Mtb cytochrome bd oxidase.

-

Preparation of Inverted Membrane Vesicles (IMVs):

-

Mycobacterium smegmatis harboring a plasmid for the overexpression of Mtb CydAB (the core subunits of cytochrome bd oxidase) is cultured to mid-log phase.

-

Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.

-

The cell suspension is lysed by sonication or French press.

-

Unbroken cells and debris are removed by low-speed centrifugation.

-

The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction.

-

The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80 °C.

-

-

Oxygen Consumption Assay:

-

The assay is performed in a sealed chamber equipped with an oxygen electrode at a constant temperature.

-

The reaction mixture contains the IMVs, a buffer (e.g., potassium phosphate buffer), and the electron donor menadiol bis(phosphate) (a menaquinol analogue).

-

The reaction is initiated by the addition of the electron donor.

-

The rate of oxygen consumption is monitored.

-

To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the IMVs before the addition of the electron donor.

-

The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the inhibitor to that of a DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

M. tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

-

Bacterial Culture:

-

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase.

-

-

Assay Setup:

-

The assay is performed in 96-well microplates.

-

The compound is serially diluted in the culture medium.

-

The bacterial culture is diluted to a standardized inoculum and added to each well containing the compound dilutions.

-

Control wells containing bacteria with no compound (growth control) and medium only (sterility control) are included.

-

-

Incubation and Reading:

-

The plates are incubated at 37 °C for a specified period (typically 7-14 days).

-

Bacterial growth is assessed visually or by measuring the optical density at 600 nm (OD600).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of Mtb-cyt-bd oxidase inhibitors like this compound.

Caption: Workflow for the identification of Mtb-cyt-bd oxidase inhibitors.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals. The provided data, protocols, and diagrams offer a comprehensive resource for further investigation and development of novel anti-tubercular agents targeting the cytochrome bd oxidase of Mycobacterium tuberculosis.

References

- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Mtb-cyt-bd Oxidase-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, represents a promising target as it is crucial for bacterial survival under stress conditions and is absent in eukaryotes.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel Mtb-cyt-bd oxidase inhibitor, Mtb-cyt-bd oxidase-IN-7. This compound belongs to a class of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives and has demonstrated significant potential in the context of combination therapy for tuberculosis.[2]

Discovery of Mtb-cyt-bd oxidase-IN-7

Mtb-cyt-bd oxidase-IN-7 was identified through a process of virtual screening and subsequent structural modification of known drugs.[2] The initial screening aimed to find compounds with a binding affinity for the Mtb cytochrome bd oxidase. This was followed by a medicinal chemistry effort to synthesize and optimize derivatives, leading to the identification of Mtb-cyt-bd oxidase-IN-7 as a potent inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for Mtb-cyt-bd oxidase-IN-7.

| Parameter | Value | Description | Strain/Conditions |

| Binding Affinity (Kd) | 4.17 μM | Dissociation constant, indicating the binding affinity to the cytochrome bd oxidase. | Purified Mtb cytochrome bd oxidase |

| Minimum Inhibitory Concentration (MIC) | 6.25 μM | The lowest concentration of the compound that prevents visible growth of the bacteria. | Mtb ΔqcrCAB (cytochrome bcc-aa3 knockout strain, relying on cyt-bd) |

Experimental Protocols

Synthesis of Mtb-cyt-bd oxidase-IN-7

While the specific, step-by-step synthesis protocol for Mtb-cyt-bd oxidase-IN-7 is detailed in the primary literature, the general approach for creating 1-hydroxy-2-methylquinolin-4(1H)-one derivatives involves established organic synthesis methodologies. A representative synthesis would likely follow a multi-step pathway, potentially involving:

-

Starting Material Preparation: Synthesis or acquisition of a substituted aniline precursor.

-

Cyclization Reaction: A Conrad-Limpach or similar reaction to form the quinolinone core.

-

Hydroxylation: Introduction of the hydroxyl group at the N1 position.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

-

Structural Verification: Confirmation of the chemical structure using methods like NMR spectroscopy and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Mtb-cyt-bd oxidase-IN-7 was determined using a broth microdilution method.[3][4]

-

Bacterial Strain: M. tuberculosis H37Rv ΔqcrCAB, a strain where the primary cytochrome bcc-aa3 oxidase is knocked out, making it reliant on the cytochrome bd oxidase for respiration.

-

Culture Medium: A suitable liquid medium for mycobacterial growth, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Preparation: A serial dilution of Mtb-cyt-bd oxidase-IN-7 is prepared in the culture medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the Mtb ΔqcrCAB strain.

-

Incubation: The plate is incubated at 37°C for a period sufficient for visible growth to appear in the control wells (typically 7-14 days).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Oxygen Consumption Assay

The inhibitory effect of Mtb-cyt-bd oxidase-IN-7 on oxygen consumption was evaluated, particularly in combination with a cytochrome bcc-aa3 inhibitor like Q203.

-

Preparation of Inverted Membrane Vesicles (IMVs): IMVs expressing Mtb cytochrome bd oxidase are prepared from a suitable expression host.

-

Assay Buffer: A suitable buffer containing a substrate for the respiratory chain (e.g., NADH or menadiol) is used.

-

Oxygen Measurement: An oxygen electrode or a fluorescence-based oxygen sensor is used to monitor the rate of oxygen consumption.

-

Inhibitor Addition: The assay is initiated by the addition of the substrate. The baseline oxygen consumption rate is measured. Then, Mtb-cyt-bd oxidase-IN-7 and/or Q203 are added, and the change in the oxygen consumption rate is recorded.

-

Data Analysis: The percentage of inhibition of oxygen consumption is calculated by comparing the rates before and after the addition of the inhibitor(s). The combination of Mtb-cyt-bd oxidase-IN-7 and Q203 has been shown to completely inhibit the oxygen consumption of the wild-type Mtb strain.[5]

Visualizations

Experimental Workflow for Inhibitor Identification and Validation

Caption: Workflow for the discovery and evaluation of Mtb-cyt-bd oxidase-IN-7.

Signaling Pathway: Dual Inhibition of Mtb Respiration

Caption: Dual inhibition of the Mtb electron transport chain.

References

- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Mtb-cyt-bd Oxidase-IN-3 Target Engagement in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of Mtb-cyt-bd oxidase-IN-3, a notable inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis (Mtb). This document details the mechanism of action, quantitative binding data, and explicit experimental protocols for assessing target engagement, tailored for a scientific audience actively involved in tuberculosis research and drug discovery.

Introduction: Targeting the Mtb Respiratory Chain

Mycobacterium tuberculosis, the etiological agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. The ETC terminates with two primary oxidases: the cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. While the cytochrome bcc-aa₃ is the primary driver of ATP synthesis under optimal growth conditions, the cyt-bd oxidase is critical for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and exposure to certain antibiotics. This functional redundancy presents a challenge for drugs targeting the main respiratory pathway.

This compound is a small molecule inhibitor specifically targeting the cyt-bd oxidase. The primary therapeutic strategy involving such inhibitors is often a synergistic approach, combining them with inhibitors of the cytochrome bcc-aa₃ complex, such as Telacebec (Q203). This dual inhibition effectively shuts down both terminal branches of the respiratory chain, leading to a more potent bactericidal effect and potentially reducing the duration of tuberculosis treatment.

Mechanism of Target Engagement

This compound engages with the CydA subunit of the cytochrome bd oxidase complex. This subunit houses the heme groups and the menaquinol binding site (Q-loop). By binding to this site, this compound competitively inhibits the binding of the natural substrate, menaquinol, thereby blocking the transfer of electrons to oxygen. This inhibition disrupts the proton motive force generated by the oxidase and, consequently, hinders ATP synthesis, particularly under conditions where the cyt-bd oxidase is the predominant respiratory enzyme. The ultimate effect is a depletion of cellular energy, leading to growth inhibition.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing key metrics for its target engagement and antimycobacterial activity.

| Parameter | Value | Description |

| IC₅₀ (Inhibitory Concentration 50%) | 0.36 µM | The concentration of this compound required to inhibit the activity of the isolated Mtb cytochrome bd oxidase enzyme by 50%. |

| MIC (Minimum Inhibitory Concentration) | 32 µM | The lowest concentration of this compound that prevents the visible growth of Mycobacterium tuberculosis in a whole-cell assay. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the target engagement and cellular effects of this compound.

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the potency of the inhibitor against growing Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 µM to 128 µM. Include a no-drug control (DMSO vehicle) and a no-bacteria control.

-

Inoculate the wells with an Mtb H37Rv suspension to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

Determine the MIC by visual inspection or by measuring the OD₆₀₀. The MIC is the lowest drug concentration that inhibits visible growth.[1][2]

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of the inhibitor on mycobacterial respiration.

Materials:

-

Mycobacterium tuberculosis H37Rv or a ΔcydAB knockout strain

-

Seahorse XFp Analyzer (or similar)

-

XFp cell culture miniplates

-

7H9 assay medium (without OADC)

-

This compound and Q203 (as a control) stock solutions

-

Oxygen-sensitive probes (e.g., MitoXpress) can be used as an alternative to a Seahorse analyzer.[3][4]

Procedure:

-

Culture Mtb to mid-log phase, wash, and resuspend in 7H9 assay medium.

-

Seed the bacteria into the wells of an XFp miniplate.

-

Pre-treat the cells with this compound, Q203, or a combination, and incubate for a defined period (e.g., 1-2 hours).

-

Place the plate in the Seahorse XFp Analyzer and perform the assay according to the manufacturer's instructions to measure the basal OCR.

-

Analyze the data to determine the percentage of OCR inhibition relative to the untreated control. A significant reduction in OCR indicates inhibition of the respiratory chain.

Cellular ATP Depletion Assay

This assay quantifies the downstream effect of respiratory inhibition on the cell's energy levels.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

7H9 broth with OADC and Tween 80

-

This compound stock solution

-

BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar ATP detection reagent

-

Luminometer

Procedure:

-

Grow Mtb H37Rv to mid-log phase and adjust the culture to a standardized OD₆₀₀.

-

Expose the bacterial culture to various concentrations of this compound (and controls like Q203 or a combination) for a set time (e.g., 24-48 hours).

-

Take aliquots of the treated cultures and add the BacTiter-Glo™ reagent according to the manufacturer's protocol.[5][6][7][8][9] This reagent lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP.

-

Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-based luminometer. A dose-dependent decrease in luminescence indicates ATP depletion due to inhibition of the respiratory chain.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA directly confirms the binding of the inhibitor to its target protein within intact cells by measuring changes in the protein's thermal stability.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

PBS (Phosphate-Buffered Saline)

-

This compound stock solution

-

Lysis buffer with protease inhibitors (adapted for Mtb, e.g., with mechanical lysis using bead beating)

-

Thermal cycler

-

Western blotting equipment and reagents

-

Anti-CydA antibody (custom or commercially available)

Procedure:

-

Culture Mtb H37Rv to mid-log phase, harvest, and resuspend in PBS.

-

Treat the cells with this compound or a vehicle control (DMSO) for 1 hour at 37°C.

-

Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Lyse the cells using an appropriate method for Mtb (e.g., bead beating) to release the cellular proteins.

-

Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble CydA protein in each sample using Western blotting with an anti-CydA antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor has bound to and stabilized the CydA protein, confirming target engagement.[11][12][13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Caption: Experimental Workflow for Target Engagement.

References

- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. BacTiter-Glo™ Microbial Cell Viability Assay [promega.com]

- 8. Application of BactTiter-Glo ATP bioluminescence assay for Mycobacterium tuberculosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BacTiter-Glo™ Microbial Cell Viability Assay Protocol [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. annualreviews.org [annualreviews.org]

The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, possesses a branched respiratory chain crucial for its survival, persistence, and pathogenesis. This respiratory chain features two terminal oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd oxidase. Cytochrome bd oxidase, encoded by the cydAB genes, is a key player in the bacterium's adaptation to the harsh and dynamic environment within the host. This technical guide provides an in-depth analysis of the structure, function, and regulation of cytochrome bd oxidase in M. tuberculosis, with a focus on its role as a promising target for novel anti-tubercular drug development. Detailed experimental protocols and collated quantitative data are presented to facilitate further research in this critical area.

Introduction: The Bifurcated Respiratory Chain of M. tuberculosis

M. tuberculosis relies on aerobic respiration for energy generation. Its electron transport chain (ETC) is distinct from the canonical mitochondrial ETC, exhibiting significant flexibility to adapt to varying oxygen tensions and host-inflicted stresses.[1] The mycobacterial ETC facilitates the transfer of electrons from donors like NADH and succinate to the terminal electron acceptor, oxygen. This process generates a proton motive force (PMF) that drives ATP synthesis.[2]

A key feature of the M. tuberculosis ETC is the presence of two terminal oxidases that reduce oxygen to water.[3] The cytochrome bcc-aa₃ supercomplex is the primary, more energy-efficient oxidase, coupling electron transport to proton pumping.[4] The second terminal oxidase is the cytochrome bd oxidase, a prokaryote-specific enzyme that does not pump protons but exhibits a high affinity for oxygen.[2][3] This functional redundancy allows M. tuberculosis to maintain respiratory activity under conditions that may compromise the function of the primary oxidase, such as hypoxia, nitrosative stress, and exposure to certain antibiotics.[5][6]

The cytochrome bd oxidase is dispensable for the growth of M. tuberculosis under standard laboratory conditions. However, its importance becomes evident under conditions mimicking the host environment.[7] Its expression is upregulated during the transition from acute to chronic infection in mouse models, and it plays a role in resisting host immune pressures like acidic pH and reactive nitrogen species.[1][8] Furthermore, the presence of a functional cytochrome bd oxidase can confer tolerance to inhibitors targeting the cytochrome bcc-aa₃ complex, such as the clinical candidate Q203 (telacebec).[9] This has led to the compelling therapeutic strategy of dual inhibition of both terminal oxidases to achieve a bactericidal effect.[9]

Structure and Function of Cytochrome bd Oxidase in M. tuberculosis

The M. tuberculosis cytochrome bd oxidase is a heterodimeric integral membrane protein complex composed of subunits CydA and CydB.[10] The genes encoding these subunits, cydA and cydB, are part of the cydABDC operon, which also includes genes for a putative ABC transporter (CydDC) likely involved in the assembly of the oxidase complex.[11]

The cryo-electron microscopy structure of the M. tuberculosis cytochrome bd oxidase has been resolved to 2.5 Å, providing significant insights into its architecture and mechanism (PDB ID: 7NKZ).[10] The complex contains three heme cofactors: heme b₅₅₈, heme b₅₉₅, and heme d. All three hemes are located within the CydA subunit.[10] A notable feature of the M. tuberculosis enzyme is a unique disulfide bond within the Q-loop domain, which is involved in menaquinol binding and is hypothesized to play a redox regulatory role.[3][10]

The primary function of cytochrome bd oxidase is to catalyze the four-electron reduction of molecular oxygen to water, coupled with the oxidation of menaquinol (MKH₂), the sole respiratory quinone in M. tuberculosis.[12] The enzyme exhibits a high affinity for oxygen, enabling the bacterium to respire under microaerophilic conditions found within host granulomas.[12] Unlike the cytochrome bcc-aa₃ complex, cytochrome bd oxidase is not a proton pump. However, it contributes to the PMF by consuming protons from the cytoplasm during oxygen reduction, thus maintaining the transmembrane proton gradient.[3]

Recent studies have revealed that the M. tuberculosis cytochrome bd oxidase is highly specific for menaquinol and does not efficiently oxidize ubiquinol.[10][13] Furthermore, its activity is subject to substrate inhibition at physiologically relevant menaquinol concentrations, a property not observed in the E. coli homologue.[14]

Regulation of Cytochrome bd Oxidase Expression

The expression of the cydABDC operon is tightly regulated in response to various environmental cues, allowing M. tuberculosis to adapt its respiratory chain to changing conditions.

Hypoxia: Low oxygen tension is a potent inducer of cydAB expression.[15] Studies in the model organism Mycobacterium smegmatis have shown that the expression of cydAB is directly regulated by the cAMP receptor protein (CRP) in response to hypoxia.[15] In M. tuberculosis, transcripts of cydA and cydC increase during chronic infection in mouse lungs, a typically hypoxic environment.[16]

Nitrosative Stress: Exposure to nitric oxide (NO), a key component of the host immune response, also leads to the upregulation of cytochrome bd oxidase.[2][8] This induction is part of a broader transcriptional response to nitrosative stress.

Inhibition of the Primary Respiratory Chain: Chemical inhibition of the cytochrome bcc-aa₃ complex with compounds like Q203 results in an upregulation of the cydAB operon as a compensatory mechanism.[5] This respiratory flexibility allows the bacterium to survive treatment with inhibitors of the primary oxidase.

Cytochrome bd Oxidase as a Drug Target

The unique structural features of cytochrome bd oxidase, its absence in eukaryotes, and its crucial role in M. tuberculosis pathogenesis and drug tolerance make it an attractive target for novel anti-tubercular therapies.[6]

Synergistic Lethality: While inhibitors of cytochrome bd oxidase alone may not be bactericidal under normal aerobic conditions, they exhibit potent synergistic effects when combined with inhibitors of the cytochrome bcc-aa₃ complex.[9] This dual inhibition effectively shuts down aerobic respiration, leading to rapid bacterial killing.

Potentiation of Other Drugs: Inhibition of cytochrome bd oxidase has also been shown to potentiate the activity of other anti-tubercular drugs that target energy metabolism, such as bedaquiline, an ATP synthase inhibitor.[9]

Several classes of cytochrome bd oxidase inhibitors have been identified, including aurachin D analogues and 2-aryl-quinolones.[12] The availability of the high-resolution structure of the M. tuberculosis enzyme is facilitating structure-based drug design efforts to develop more potent and specific inhibitors.[10]

Quantitative Data

Table 1: Kinetic Parameters of M. tuberculosis Cytochrome bd Oxidase

| Substrate | Apparent Km (µM) | Specific Catalytic Activity (µmol·min-1·mg-1) | Reference |

| Decylubiquinol (dQH₂) | 21.52 ± 3.57 | 5.1 ± 0.29 | [12] |

| Ubiquinol-1 (Q₁H₂) | 51.55 ± 8.9 | 5.26 ± 0.52 | [12] |

| Ubiquinol-2 (Q₂H₂) | 65.21 ± 15.31 | 8.65 ± 2.5 | [12] |

| Menaquinol-1 (MK-1) | Not determined due to substrate inhibition | Not determined due to substrate inhibition | [10][14] |

Note: The kinetic parameters for MK-1 could not be accurately determined due to strong substrate inhibition.[10][14]

Table 2: Inhibitor Potency against M. tuberculosis Cytochrome bd Oxidase and Whole Cells

| Inhibitor | Target | IC₅₀ (µM) | MIC (µM) | Reference |

| Mtb-cyt-bd oxidase-IN-1 | Cytochrome bd oxidase | 0.13 | - | [17] |

| Mtb-cyt-bd oxidase-IN-2 | Cytochrome bd oxidase | 0.67 | 256 | [18] |

| CK-2-63 | Cytochrome bd oxidase | - | 3.70 (aerobic) | [12] |

| MTD-403 | Cytochrome bd oxidase | - | 0.27 (aerobic) | [12] |

| Q203 | Cytochrome bcc-aa₃ | - | 0.0027 (H37Rv) | [9] |

Table 3: Relative Expression of cydA in M. tuberculosis under Stress Conditions

| Condition | Fold Change in cydA Expression | Reference |

| Hypoxia (in vitro) | Upregulated | [16] |

| Nitric Oxide (in vitro) | Upregulated | [2][18] |

| Chronic Mouse Lung Infection | Upregulated | [16] |

| Inhibition of Cytochrome bcc-aa₃ | Upregulated | [5] |

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs) from M. tuberculosis

This protocol is adapted from methods used for Gram-negative bacteria and mycobacteria.[5][6][17]

Materials:

-

M. tuberculosis culture

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

-

French Press

-

Ultracentrifuge

Procedure:

-

Grow M. tuberculosis to the desired growth phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold Wash Buffer.

-

Resuspend the cell pellet in Lysis Buffer.

-

Disrupt the cells by two passages through a pre-chilled French Press at 16,000 psi.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove unbroken cells and large debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane vesicles.

-

Discard the supernatant and gently wash the IMV pellet with Wash Buffer.

-

Resuspend the IMV pellet in a minimal volume of Wash Buffer with 10% glycerol.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Aliquot and store the IMVs at -80°C.

Measurement of Oxygen Consumption Rate

This protocol is based on the use of a Clark-type oxygen electrode or similar technology.[12]

Materials:

-

Inverted Membrane Vesicles (IMVs) from M. tuberculosis

-

Assay Buffer: 50 mM potassium phosphate (pH 7.4), 5 mM MgCl₂

-

Substrate: NADH or menaquinol analogue (e.g., dQH₂)

-

Inhibitors (e.g., KCN for cytochrome bcc-aa₃, specific inhibitors for cytochrome bd)

-

Oxygen electrode system (e.g., Hansatech Oxytherm+)

Procedure:

-

Equilibrate the oxygen electrode chamber to the desired temperature (e.g., 37°C) with Assay Buffer.

-

Add a known amount of IMVs to the chamber and allow the baseline oxygen level to stabilize.

-

To measure cytochrome bd oxidase activity specifically, add an inhibitor of the cytochrome bcc-aa₃ complex (e.g., KCN) and wait for the oxygen consumption rate to stabilize.

-

Initiate the reaction by adding the substrate (e.g., NADH or dQH₂).

-

Monitor the decrease in oxygen concentration over time to determine the rate of oxygen consumption.

-

To test for inhibition, pre-incubate the IMVs with the inhibitor for a defined period before adding the substrate.

-

Calculate the specific activity as nmol O₂ consumed per minute per mg of membrane protein.

Generation of cydAB Knockout Mutants in M. tuberculosis

This protocol describes a general strategy for targeted gene knockout using homologous recombination.[11][19][20]

Materials:

-

M. tuberculosis strain

-

Suicide vector (e.g., p2NIL)

-

Marker genes (e.g., for antibiotic resistance, sacB for counter-selection)

-

Plasmids for homologous recombination constructs

-

Electroporator

Procedure:

-

Construct the Suicide Delivery Vector:

-

Clone the upstream and downstream flanking regions of the cydAB operon into the p2NIL vector.

-

Insert a selectable marker cassette (e.g., hygromycin resistance gene) between the two flanking regions.

-

Incorporate a counter-selectable marker (e.g., sacB) into the vector backbone.

-

-

Electroporation:

-

Prepare electrocompetent M. tuberculosis cells.

-

Electroporate the suicide delivery vector into the competent cells.

-

-

Selection of Single Crossover (SCO) Mutants:

-

Plate the electroporated cells on selective medium containing the appropriate antibiotic (e.g., hygromycin) and X-Gal.

-

SCO mutants will be antibiotic-resistant and blue.

-

-

Selection of Double Crossover (DCO) Mutants:

-

Culture the SCO mutants in antibiotic-free medium.

-

Plate the culture on medium containing sucrose (for sacB counter-selection) and X-Gal.

-

DCO mutants will be sucrose-resistant and white.

-

-

Confirmation of Knockout:

-

Confirm the gene deletion in the DCO mutants by PCR and Southern blotting.

-

In Vitro Assay for Cytochrome bd Oxidase Inhibitors

This is a spectrophotometric assay to measure the inhibition of quinol oxidase activity.[12]

Materials:

-

Purified cytochrome bd oxidase or IMVs

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5)

-

Substrate: Decylubiquinol (dQH₂)

-

Inhibitor compounds

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of dQH₂ by reducing decylubiquinone with sodium borohydride.

-

In a cuvette, add Assay Buffer and the purified enzyme or IMVs.

-

Add the inhibitor compound at various concentrations and pre-incubate for a specified time.

-

Initiate the reaction by adding dQH₂.

-

Monitor the oxidation of dQH₂ by measuring the decrease in absorbance at 275 nm.

-

Calculate the initial rate of the reaction.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Logical Relationships

Conclusion

Cytochrome bd oxidase is a critical component of the respiratory machinery of M. tuberculosis, enabling its adaptation to the challenging host environment and contributing to its resilience against therapeutic interventions. A thorough understanding of its structure, function, and regulation is paramount for the development of novel anti-tubercular strategies. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of mycobacterial respiration and exploiting its vulnerabilities. The synergistic targeting of both terminal oxidases represents a particularly promising avenue for the development of shorter, more effective tuberculosis treatment regimens. Continued research into the unique biochemistry of the M. tuberculosis cytochrome bd oxidase will undoubtedly pave the way for the next generation of anti-tubercular drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. The Response of Mycobacterium Tuberculosis to Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menaquinone-specific turnover by Mycobacterium tuberculosis cytochrome bd is redox regulated by the Q-loop disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Preparation of uniformly oriented inverted inner (cytoplasmic) membrane vesicles from Gram-negative bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Uniformly Oriented Inverted Inner (Cytoplasmic) Membrane Vesicles from Gram-Negative Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Characterization of the cydAB-Encoded Cytochrome bd Oxidase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Single-Fluorescence ATP Sensor Based on Fluorescence Resonance Energy Transfer Reveals Role of Antibiotic-Induced ATP Perturbation in Mycobacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in energy metabolism of Mycobacterium tuberculosis in mouse lung and under in vitro conditions affecting aerobic respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role for Mycobacterium tuberculosis Membrane Vesicles in Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Induction of the cydAB Operon Encoding the bd Quinol Oxidase Under Respiration-Inhibitory Conditions by the Major cAMP Receptor Protein MSMEG_6189 in Mycobacterium smegmatis [frontiersin.org]

- 19. Construction of Targeted Mycobacterial Mutants by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]

- 20. Targeted gene knockout and essentiality testing by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Validation of Mycobacterium tuberculosis Cytochrome bd Oxidase as a Novel Drug Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. The terminal end of this chain features two primary oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the former is the principal oxidase under normoxic conditions, the cyt-bd oxidase, encoded by the cydABDC operon, is critical for respiration under hypoxic conditions and in response to stresses such as nitric oxide. This functional redundancy poses a challenge for drugs targeting the main respiratory pathway. This whitepaper provides a comprehensive overview of the genetic validation of cyt-bd oxidase as a promising drug target. We consolidate key quantitative data, detail essential experimental protocols, and present visual workflows to support the rationale for a therapeutic strategy involving the dual inhibition of both terminal oxidases.

Introduction: The Mtb Respiratory Chain and the Role of Cytochrome bd Oxidase

Mycobacterium tuberculosis relies on oxidative phosphorylation to generate ATP, a process essential for both replicating and non-replicating persistent bacteria.[1] The electron transport chain of Mtb transfers electrons from donors like NADH to the terminal electron acceptor, oxygen. This process involves two key terminal oxidases: the high-efficiency cytochrome bcc-aa3 supercomplex and the alternative, high-affinity cytochrome bd oxidase.[2]

Under normal oxygen conditions, Mtb predominantly utilizes the cytochrome bcc-aa3 pathway. However, within the host, Mtb encounters hypoxic microenvironments, such as in granulomas. Under these low-oxygen conditions, the expression of the cydABDC operon, which encodes the subunits of the cytochrome bd oxidase, is upregulated.[3][4] This allows Mtb to sustain respiration and energy production.

Genetic studies have shown that while cytochrome bd oxidase is not essential for the in vitro growth of Mtb under standard laboratory conditions, its deletion renders the bacterium highly susceptible to inhibitors of the cytochrome bcc-aa3 complex.[5][6] This synthetic lethal interaction underscores the potential of a combination therapy targeting both terminal oxidases to achieve a bactericidal effect against Mtb, including drug-tolerant persister cells.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies validating Mtb-cyt-bd oxidase as a drug target. This data includes the inhibitory activity of various compounds against the enzyme and their effect on bacterial growth, both alone and in combination with other respiratory inhibitors.

Table 1: Inhibitory Activity of Compounds against Mtb Cytochrome bd Oxidase

| Compound | Type | IC50 (μM) | Reference |

| Mtb-cyt-bd oxidase-IN-2 | Oxidase Inhibitor | 0.67 | [7] |

| ND-011992 | Oxidase Inhibitor | Not specified | [5] |

| Aurachin D | Menaquinone Analogue | Not specified | [5] |

| CK-2-63 | 2-Aryl-Quinolone | 3.70 (aerobic IC50) | [6][8] |

| MTD-403 | 2-Aryl-Quinolone | 0.27 (aerobic IC50) | [6][8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Cytochrome bd Oxidase Inhibitors against M. tuberculosis

| Compound | MIC (μM) | Notes | Reference |

| Mtb-cyt-bd oxidase-IN-2 | 256 | Against M. tuberculosis | [7] |

| Q203 (Telacebec) | Not applicable | Inhibitor of cytochrome bcc-aa3 | [5] |

| ND-011992 | Ineffective on its own | Used in combination with Q203 | [5] |

Signaling Pathways and Experimental Workflows

The Branched Electron Transport Chain of M. tuberculosis

The following diagram illustrates the two branches of the Mtb respiratory chain, highlighting the position of cytochrome bd oxidase and the points of inhibition by various compounds.

References

- 1. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]

- 2. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytochrome bd Oxidase Has an Important Role in Sustaining Growth and Development of Streptomyces coelicolor A3(2) under Oxygen-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycobacterial recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mtb-cyt-bd Oxidase-IN-3: A Potential Adjunct for Targeting Non-Replicating Persistent Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant and persistent forms of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies that target non-replicating bacteria. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, is crucial for bacterial survival under stress conditions and during the non-replicating persistent state, especially when the primary cytochrome bcc-aa3 oxidase is compromised. This technical guide provides a comprehensive overview of Mtb-cyt-bd oxidase-IN-3, an inhibitor of cyt-bd oxidase, and its potential role in combination therapies against non-replicating persistent Mtb. While direct experimental data on this compound's effect on non-replicating Mtb is not yet available, this guide contextualizes its known activity within the broader, validated strategy of dual inhibition of Mtb's terminal oxidases.

Introduction: The Role of Cytochrome bd Oxidase in Mtb Persistence

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa3 complex is the primary oxidase during aerobic replication, the cytochrome bd oxidase plays a critical role in maintaining cellular respiration and ATP synthesis under conditions of hypoxia and nitrosative stress, which are characteristic of the host environment during infection.[1][2] Importantly, the cytochrome bd oxidase provides a bypass mechanism when the bcc-aa3 complex is inhibited, thereby contributing to the survival of non-replicating, drug-tolerant persister cells.[3][4] This functional redundancy makes the dual inhibition of both terminal oxidases a compelling strategy to achieve bactericidal activity against these persistent bacterial populations.[5][6]

This compound: A Novel Inhibitor of Cytochrome bd Oxidase

This compound (also referred to as compound 1u) is an aurachin D analogue that has been identified as a potent inhibitor of the Mtb cytochrome bd oxidase.[7]

Quantitative Data

The following table summarizes the known in vitro activity of this compound and its related analogues against the purified Mtb cyt-bd oxidase and replicating Mtb.

| Compound | Description | Mtb cyt-bd Oxidase IC50 (µM) | Mtb Growth Inhibition MIC (µM) | Reference |

| This compound (1u) | 5-methoxy aurachin D analogue | Not explicitly stated, but grouped with potent analogues | 32 | [7] |

| Aurachin D (1a) | Parent compound | 0.49 | 4 | [7] |

| Analogue 1g | 6-fluoro aurachin D analogue | 0.25 | 8 | [7] |

| Analogue 1k | 7-fluoro aurachin D analogue | 0.37 | >128 | [7] |

| Analogue 1w | 6-methoxy aurachin D analogue | 0.67 | >128 | [7] |

The "Dual Oxidase Inhibition" Strategy Against Non-Replicating Mtb

Research has demonstrated a synthetic lethal interaction between the two terminal respiratory oxidases.[3] While inhibition of the cytochrome bcc-aa3 oxidase alone (e.g., with Q203) is bacteriostatic, the concurrent inhibition of the cytochrome bd oxidase leads to a complete shutdown of respiration, ATP depletion, and bactericidal activity against both replicating and non-replicating Mtb.[3][5][6]

Signaling Pathway: Dual Inhibition of Mtb Respiratory Chain

Caption: Dual inhibition of Mtb's terminal oxidases blocks both primary and bypass respiratory pathways.

Experimental Protocols for Assessing Activity Against Non-Replicating Mtb

The following are detailed methodologies for key experiments cited in the literature for evaluating compounds against non-replicating persistent Mtb.

Nutrient Starvation Model

This model mimics the nutrient-deprived conditions that Mtb may encounter in a granuloma.

-

Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase (OD600 ≈ 0.6-0.8) in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Induction of Non-Replicating State: Bacteria are washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 and resuspended in PBS at an OD600 of 0.4. The culture is then incubated at 37°C for 8-10 weeks to induce a non-replicating state.

-

Compound Exposure: The starved culture is diluted to an OD600 of 0.2 in PBS. The test compound (e.g., this compound) and a potentiating agent (e.g., Q203) are added at various concentrations.

-

Viability Assessment: At specified time points (e.g., 7, 14, and 21 days), aliquots are taken, serially diluted in 7H9 broth, and plated on 7H11 agar plates. Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C. A bactericidal effect is defined as a significant reduction in CFU compared to the untreated control.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the impact of inhibitors on bacterial respiration.

-

Bacterial Preparation: Mid-log phase Mtb cultures are washed and resuspended in a low-buffer assay medium (e.g., 7H9 without albumin or catalase).

-

Assay Setup: The bacterial suspension is added to a Seahorse XF96 cell culture microplate. Test compounds are loaded into the injector ports of the sensor cartridge.

-

Measurement: The plate is incubated in the Seahorse XFe96 Analyzer. Baseline OCR is measured, followed by the injection of the compounds. OCR is monitored in real-time to determine the extent of respiratory inhibition.

-

Data Analysis: OCR is normalized to the number of bacteria. The synergistic effect of a compound combination is observed when the inhibition of OCR is significantly greater than the effect of each compound alone.

ATP Depletion Assay

This assay measures the impact of respiratory inhibition on the cell's energy status.

-

Compound Treatment: Mtb cultures (either replicating or non-replicating) are treated with the test compounds for a defined period (e.g., 24-48 hours).

-

ATP Extraction: An aliquot of the culture is taken, and bacterial ATP is extracted using a suitable lysis buffer.

-

Luminescence Measurement: The extracted ATP is quantified using a luciferin-luciferase-based assay (e.g., BacTiter-Glo™ Microbial Cell Viability Assay). Luminescence is measured using a plate reader.

-

Data Analysis: ATP levels are normalized to the number of bacteria (determined by OD600 or CFU). A significant drop in ATP levels indicates disruption of energy metabolism.

Experimental and Logical Workflows

Workflow for Screening and Validating Cyt-bd Oxidase Inhibitors

References

- 1. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target [mdpi.com]

- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Mtb-cyt-bd Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] It plays a crucial role in the pathogen's survival, particularly under stress conditions, making it an attractive target for novel anti-tubercular drug development.[4] Unlike the primary cytochrome bcc:aa3 oxidase, cytochrome bd oxidase is absent in eukaryotes, offering a potential for selective toxicity.[4] This document provides a detailed protocol for the in vitro assessment of inhibitors against Mtb cytochrome bd oxidase, using a representative inhibitor, herein referred to as "Mtb-cyt-bd oxidase-IN-3," based on established methodologies for similar compounds.

The Mtb respiratory chain is branched, with two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[5] While cytochrome bcc:aa3 is the primary oxidase under optimal growth conditions, cytochrome bd oxidase becomes essential under conditions of hypoxia and nitrosative stress, which are relevant during infection.[6][7] Inhibition of cytochrome bd oxidase alone may not be bactericidal, but its inhibition in combination with inhibitors of the cytochrome bcc:aa3 complex (e.g., Q203) or the F1Fo-ATP synthase (e.g., bedaquiline) has shown synergistic or enhanced bactericidal activity.[8][9][10] This highlights the therapeutic potential of a dual-targeting strategy.

Signaling Pathway: Mtb Respiratory Chain

The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis and the sites of action for key inhibitors.

Caption: The branched respiratory chain of M. tuberculosis and sites of inhibitor action.

Quantitative Data Summary

The following table summarizes inhibitory activities of representative Mtb cytochrome bd oxidase inhibitors based on available literature.

| Compound Name | Target | IC50 (µM) | Mtb MIC (µM) | M. smegmatis MIC (µM) | Notes |

| Mtb-cyt-bd oxidase-IN-2 | Mtb cyt-bd oxidase | 0.67 | 256 | >512 | Demonstrates specific inhibition of the target enzyme.[11] |

| CK-2-63 | Mtb cyt-bd oxidase | - | 3.70 | - | A 2-aryl-quinolone inhibitor.[9] Shows enhanced efficacy in combination with Q203 or bedaquiline.[8][9] |

| ND-011992 | Mtb cyt-bd oxidase | - | - | - | Ineffective on its own but bactericidal in combination with Q203.[10] |

| Aurachin D | Non-selective quinone analog | - | - | - | A known, non-selective inhibitor of cytochrome bd oxidase.[2][8] |

Note: IC50 and MIC values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Assay of Mtb-cyt-bd Oxidase Inhibition

This protocol describes the determination of the inhibitory activity of a test compound (e.g., this compound) on Mtb cytochrome bd oxidase using inverted membrane vesicles (IMVs).

Principle

The assay measures the oxygen consumption rate (OCR) of IMVs containing overexpressed Mtb cytochrome bd oxidase. The menaquinol analogue, 2,3-dimethyl-1,4-naphthoquinone (DMN), is used as an artificial electron donor. The reduction in OCR in the presence of the inhibitor is used to determine its potency (IC50). To ensure that the measured activity is specific to cytochrome bd oxidase, the cytochrome bcc:aa3 complex is inhibited using a specific inhibitor like Q203 or by using a strain where the cytochrome bcc:aa3 complex is deleted.

Materials and Reagents

-

Mtb strain: An Mtb strain overexpressing cytochrome bd oxidase (or M. smegmatis as a surrogate host for expression). A strain with a deletion of the cytochrome bcc:aa3 complex (ΔcydAB) is ideal to eliminate background oxygen consumption.

-

Inverted Membrane Vesicles (IMVs): Prepared from the Mtb strain.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Dithiothreitol (DTT)

-

2,3-dimethyl-1,4-naphthoquinone (DMN)

-

Q203 (Telacebec): To inhibit the cytochrome bcc:aa3 complex, if not using a deletion strain.

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM MgCl2.

-

Oxygen Electrode System: (e.g., Clark-type electrode) or a fluorescence-based oxygen sensor system.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro assay of Mtb-cyt-bd oxidase inhibitors.

Step-by-Step Protocol

-

Preparation of Inverted Membrane Vesicles (IMVs):

-

Grow the Mtb or M. smegmatis expression strain to the mid-log phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells using a French press or sonication.

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Pellet the membrane fraction by ultracentrifugation.

-

Resuspend the IMVs in a suitable storage buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer. Include a vehicle control (e.g., DMSO).

-

If using a wild-type strain, add Q203 (at a concentration known to fully inhibit cytochrome bcc:aa3, e.g., 1 µM) to all wells to isolate the activity of cytochrome bd oxidase.[1]

-

Set up the oxygen electrode or sensor system according to the manufacturer's instructions.

-

Add the assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

-

Oxygen Consumption Measurement:

-

Add a known amount of IMVs to the reaction chamber.

-

Add the test inhibitor at various concentrations or the vehicle control and pre-incubate for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the electron donor, a freshly prepared mixture of DMN and DTT. DTT reduces DMN to menaquinol, the substrate for the oxidase.

-

Record the rate of oxygen consumption over time.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption for each inhibitor concentration and the vehicle control.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The described in vitro assay provides a robust method for evaluating the inhibitory activity of compounds against Mtb cytochrome bd oxidase. This is a critical step in the early-stage drug discovery process for novel anti-tubercular agents. The development of potent and specific inhibitors of cytochrome bd oxidase, particularly those effective in combination with other respiratory chain inhibitors, holds significant promise for future tuberculosis treatment regimens.[1][2][3][8][9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Targeting the cytochrome oxidases for drug development in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening of Novel Mtb-cyt-bd Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the key components of this chain is the cytochrome bd (cyt-bd) oxidase, a terminal oxidase that is particularly important for Mtb's resilience under hypoxic conditions and during exposure to inhibitors of the primary cytochrome bcc:aa3 oxidase.[1][2][3] The absence of a homologous enzyme in humans makes the Mtb-cyt-bd oxidase an attractive target for the development of novel anti-tubercular drugs.[1]

These application notes provide a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify novel inhibitors of Mtb-cyt-bd oxidase. The protocols are designed for researchers in both academic and industrial settings who are focused on anti-TB drug discovery. A key strategy highlighted is the synergistic inhibition of both terminal oxidases, which has shown promise for eradicating persistent and drug-resistant Mtb strains.[2][4][5]

Signaling Pathway and Mechanism of Action

The Mtb-cyt-bd oxidase is a membrane-bound enzyme that catalyzes the two-electron oxidation of menaquinol (the electron donor in the Mtb respiratory chain) and the four-electron reduction of molecular oxygen to water.[6][7] This process contributes to the generation of a proton motive force across the bacterial membrane, which is essential for ATP synthesis.[6][7] The enzyme contains three heme cofactors: heme b558, heme b595, and heme d.[7][8] Electrons are transferred from menaquinol to heme b558 and then via heme b595 to the active site at heme d, where oxygen is reduced.[7]

High-Throughput Screening (HTS) Workflow

The HTS workflow is designed to efficiently screen large compound libraries for potential inhibitors of Mtb-cyt-bd oxidase. The assay principle is based on the conditional essentiality of cyt-bd oxidase for Mtb's respiratory function when the primary cytochrome bcc:aa3 oxidase is blocked by a known inhibitor, such as Q203.[5] Under these conditions, inhibition of cyt-bd oxidase leads to a significant drop in oxygen consumption and ATP production, which can be measured using sensitive probes.

Experimental Protocols

Protocol 1: Preparation of Mtb Inverted Membrane Vesicles (IMVs)

This protocol describes the preparation of IMVs from a suitable Mtb strain (or a surrogate like Mycobacterium smegmatis which also expresses a homologous cyt-bd oxidase) for use in the HTS assay.[5]

Materials:

-

M. smegmatis mc²155 or Mtb H37Rv culture

-

Lysis Buffer (50 mM MOPS, 50 mM NaCl, 10% glycerol, pH 7.5)

-

DNase I

-

Phenylmethylsulfonyl fluoride (PMSF)

-

High-pressure homogenizer (e.g., French press)

-

Ultracentrifuge

Procedure:

-

Grow mycobacterial cultures to mid-log phase.

-

Harvest cells by centrifugation and wash with Lysis Buffer.

-

Resuspend the cell pellet in Lysis Buffer containing DNase I and PMSF.

-

Lyse the cells using a high-pressure homogenizer.

-

Centrifuge the lysate at low speed to remove unbroken cells and debris.

-

Pellet the membrane fraction from the supernatant by ultracentrifugation.

-

Wash the membrane pellet with Lysis Buffer and resuspend to a final protein concentration of 10-20 mg/mL.

-

Aliquot and store the IMVs at -80°C until use.

Protocol 2: High-Throughput Screening Assay for Mtb-cyt-bd Oxidase Inhibitors

This assay measures the oxygen consumption of IMVs using a fluorescence-based oxygen sensor.

Materials:

-

Mtb IMVs

-

Assay Buffer (50 mM KH2PO4, 5 mM MgCl2, pH 7.0)

-

NADH (electron donor)

-

Q203 (cytochrome bcc:aa3 inhibitor)

-

Oxygen sensor probe (e.g., MitoXpress Xtra)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Aurachin D)

-

384-well black, clear-bottom assay plates

Procedure:

-

Dispense 1 µL of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.

-

Prepare a master mix containing Assay Buffer, Mtb IMVs (final concentration ~50 µg/mL), Q203 (final concentration to fully inhibit cyt-bcc:aa3), and the oxygen sensor probe.

-

Dispense 25 µL of the master mix into each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding 25 µL of NADH solution (final concentration ~200 µM).

-

Immediately seal the plate and measure the fluorescence signal over time using a plate reader equipped for kinetic fluorescence measurements.

-

The rate of oxygen consumption is determined from the slope of the fluorescence signal over time.

Protocol 3: Data Analysis and Hit Confirmation

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Select compounds that exhibit a predefined inhibition threshold (e.g., >50%) for further analysis.

-

Perform dose-response experiments for the selected hits to determine their half-maximal inhibitory concentration (IC50).[9]

-

Fit the dose-response data using a four-parameter logistic model to calculate the IC50 values.[9][10]

Hit Confirmation:

-

Confirm the activity of hits using orthogonal assays, such as an ATP synthesis assay.

-

Assess the cytotoxicity of the confirmed hits against mammalian cell lines to determine their selectivity index.[3][10]

-

Test the most promising compounds for their ability to inhibit the growth of whole Mtb cells, both alone and in combination with Q203.

Data Presentation

The following table summarizes the inhibitory activity of known and newly identified compounds against Mtb-cyt-bd oxidase.

| Compound ID | Scaffold | Target | IC50 (µM) | Whole Cell Activity (Mtb) | Reference |

| Aurachin D | Quinoline | Cyt-bd Oxidase | ~0.1 | Yes | [11][12] |

| CK-2-63 | 2-Aryl-Quinolone | Cyt-bd Oxidase | 3.70 | Yes | [11][13] |

| MTD-403 | 2-Aryl-Quinolone | Cyt-bd Oxidase | 0.27 | Yes | [11] |

| TB25 | Not Specified | Cyt-bd Oxidase | Not Reported | Yes | [4] |

| TB25-2 | Not Specified | Cyt-bd Oxidase | Not Reported | Yes | [4] |

| TB25-14 | Not Specified | Cyt-bd Oxidase | Not Reported | Yes | [4] |

| Benzothiazole Amides | Benzothiazole | Cyt-bd Oxidase | Not Reported | Yes | [3] |

| ND-011992 | Not Specified | Cyt-bd Oxidase | Not Reported | Synergistic with Q203 | [5] |

Note: The IC50 values can vary depending on the specific assay conditions. The whole-cell activity indicates that the compound is active against replicating Mtb.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors targeting the Mtb-cyt-bd oxidase. By employing a synergistic screening strategy and a comprehensive hit validation cascade, researchers can significantly advance the discovery of new therapeutic agents to combat tuberculosis. The development of potent and selective cyt-bd oxidase inhibitors holds the potential to shorten TB treatment regimens and overcome the challenges of drug resistance.

References

- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome bd oxidase - Proteopedia, life in 3D [proteopedia.org]

- 7. Cytochrome bd ubiquinol oxidase — Institute of Biochemistry // Molecular Bioenergetics [bioenergetics.uni-freiburg.de]

- 8. researchgate.net [researchgate.net]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mtb-cyt-bd Oxidase-IN-3 in a Mouse Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched respiratory chain that allows it to adapt to the diverse and challenging environments within the host. This respiratory chain terminates with two distinct cytochrome oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and acidic pH, which are encountered within the host, particularly after the onset of the adaptive immune response.[1][2][3] The cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for novel anti-tubercular drug development.[4][5]

Mtb-cyt-bd oxidase-IN-3 is an inhibitor of the Mtb cytochrome bd oxidase. This document provides detailed application notes and protocols for the pre-clinical evaluation of this compound in a mouse model of tuberculosis, based on established methodologies for testing anti-tubercular agents.

Mechanism of Action

The Mtb respiratory chain facilitates oxidative phosphorylation to generate ATP. Electrons are passed along a series of protein complexes, creating a proton motive force that drives ATP synthase. The respiratory chain has two terminal branches, allowing for metabolic flexibility. The primary branch utilizes the cytochrome bc1:aa3 supercomplex. The alternative branch, which is critical for survival under host-induced stress, uses the cytochrome bd oxidase.[1][3] this compound specifically inhibits the cytochrome bd oxidase. By blocking this alternative respiratory pathway, the bacterium becomes more susceptible to host-induced stress and to inhibitors of the primary respiratory branch, such as Q203.[6][7] This creates a synthetic lethal interaction, where the simultaneous inhibition of both terminal oxidases leads to a bactericidal effect.[6][8]

Caption: Mtb respiratory chain and points of inhibition.

Data Presentation

In Vitro Activity of this compound and Other Respiratory Inhibitors

| Compound | Target | IC50 (µM) | MIC (µM) | Organism | Reference |

| This compound (compound 1u) | Mtb cyt-bd oxidase | 0.36 | 32 | Mycobacterium tuberculosis | [9] |

| CK-2-63 | Mtb cyt-bd oxidase | - | 10 (in combination with Q203) | Mycobacterium tuberculosis | [1] |

| ND-011992 | Mtb cyt-bd oxidase | - | - | Mycobacterium tuberculosis | [6] |

| Q203 | Mtb cyt-bc1:aa3 | - | - | Mycobacterium tuberculosis | [6] |

In Vivo Efficacy of Cytochrome bd Oxidase Inhibitors in Mouse Models

| Compound/Regimen | Mouse Model | Dosing | Treatment Duration | Change in Lung CFU (log10) vs. Untreated | Reference |

| CK-2-63 | Acute TB (BALB/c) | 100 mg/kg, oral, QD | 1 month | Modest reduction | [1] |

| Q203 + CK-2-63 | Acute TB (BALB/c) | Q203: 10 mg/kg, oral, QD; CK-2-63: 100 mg/kg, oral, QD | 1 month | Modest lowering compared to Q203 alone | [1] |

| Q203 + ND-011992 | Acute TB (C57BL/6) | Q203: 50 mg/kg, oral, QD; ND-011992: 50 mg/kg, oral, QD | 5 days | Increased efficacy relative to single drug | [6] |

Note: Specific quantitative data for the change in lung CFU for CK-2-63 and its combination with Q203 were not explicitly stated in the source but described qualitatively. The efficacy of CK-2-63 in vivo was noted to be limited by high plasma protein binding.[1]

Experimental Protocols

Proposed Protocol for Efficacy Testing of this compound in a Mouse Model of Tuberculosis

This protocol is a synthesized methodology based on established practices for testing anti-tuberculosis drugs in murine models.[1][6][10]

1. Animal Model and Infection:

-

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

M. tuberculosis Strain: H37Rv is a commonly used virulent laboratory strain.

-

Infection: Mice are infected via aerosol inhalation or intranasal route to establish a pulmonary infection. For an acute infection model, treatment can begin 1-2 weeks post-infection. For a chronic infection model, treatment can be initiated 4-6 weeks post-infection.[1] A typical aerosol infection aims for an initial deposition of 100-200 colony-forming units (CFU) in the lungs.

2. Compound Formulation and Administration:

-

Formulation: this compound should be formulated in a suitable vehicle for oral gavage. A common vehicle is 20% D-α-tocopherol polyethylene glycol 1,000 succinate (TPGS).[6] The stability and solubility of the compound in the chosen vehicle should be confirmed.

-

Dosing: The dose will need to be determined based on preliminary pharmacokinetic and tolerability studies. Based on studies with similar compounds, a starting dose could be in the range of 50-100 mg/kg administered once daily (QD).[1][6]

-

Administration: The compound is administered orally via gavage.

3. Experimental Groups:

-

Group 1: Vehicle control.

-

Group 2: this compound monotherapy.

-

Group 3: Q203 monotherapy (a cytochrome bc1:aa3 inhibitor, e.g., 10-50 mg/kg).

-

Group 4: Combination therapy of this compound and Q203.

-

Group 5: Positive control (e.g., Isoniazid at 25 mg/kg).[10]

4. Treatment and Monitoring:

-

Treatment Duration: Typically 4 weeks for an initial efficacy study.[1][10]

-

Monitoring: Monitor animal body weight and clinical signs of disease throughout the experiment.

5. Efficacy Readout:

-

At the end of the treatment period, mice are euthanized.

-

Lungs and spleens are aseptically harvested.

-

Organs are homogenized in sterile saline with a detergent like Tween-80.

-

Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.

-

Plates are incubated at 37°C for 3-4 weeks, and bacterial burden is determined by counting CFUs.

-

The efficacy is expressed as the log10 reduction in CFU compared to the vehicle control group.

Caption: Workflow for in vivo efficacy testing of this compound.

Pharmacokinetic (PK) Study Protocol

A preliminary PK study is essential to determine the appropriate dosing for the efficacy study.

1. Animals and Dosing:

-

Use non-infected BALB/c mice.

-

Administer a single dose of this compound via oral gavage and, if possible, intravenously to determine bioavailability.[1]

2. Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is separated by centrifugation.

3. Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

4. Data Analysis:

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Plasma protein binding should also be assessed as it can significantly impact the unbound, active drug concentration.[1]

Conclusion